p-Tolyldimethylchlorosilane

Descripción general

Descripción

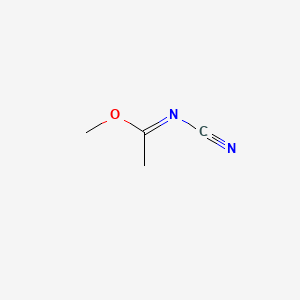

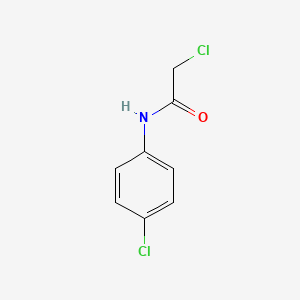

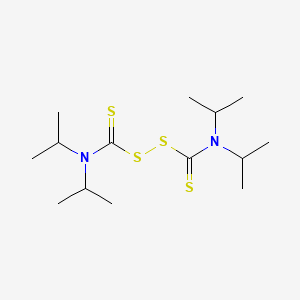

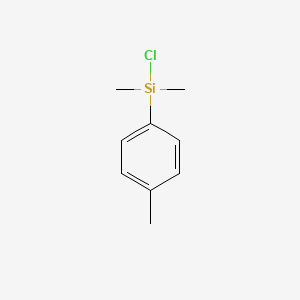

P-Tolyldimethylchlorosilane is a chemical intermediate . It is a liquid substance with the molecular formula C9H13ClSi . It is also known by other names such as DIMETHYL(p-METHYLPHENYL)CHLOROSILANE and CHLORODIMETHYL(METHYLPHENYL)SILANE .

Molecular Structure Analysis

The molecular structure of this compound consists of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis

This compound has a boiling point of 215-217°C, a density of 1.007 g/mL at 25°C, and a refractive index of 1.5055 at 20°C . It is also characterized as a combustible liquid .Aplicaciones Científicas De Investigación

1. Organometallic Chemistry and Cyclosilanes

p-Tolyldimethylchlorosilane has been utilized in the synthesis of cyclosilanes. In a study by Richter and Neumann (1969), well-crystallized cyclosilanes (p-Tol2Si)n and cyclogermanes (p-Tol2Ge)n were formed from corresponding dichlorides. Mass spectrometry showed molecular ions and fragments from cleavage of p-tolyl or carbene-like p-Tol2Si and p-Tol2Ge moieties (Richter & Neumann, 1969).

2. Photolysis and Reaction with Methanol

Ishikawa, Fuchikami, and Kumada (1976) explored the reaction of p-tolylpentamethyldisilane with methanol under photolysis. They discovered the formation of various compounds, including methoxydimethylsilyl-substituted cyclohexadienes and p-trimethylsilyltoluene. This study provides insights into the reactivity of p-tolyl-substituted silanes under specific conditions (Ishikawa, Fuchikami & Kumada, 1976).

3. Soil Hydrophobization with Dimethyldichlorosilane

Ng and Lourenço (2016) investigated the use of dimethyldichlorosilane, a compound related to this compound, for soil treatment to induce water repellency. This research is significant in geotechnical engineering for creating synthetic water-repellent soils with specific wettability properties (Ng & Lourenço, 2016).

4. Amino Acid Schiff Base Complexes

Aminabhavi et al. (1985) explored the formation of complexes between dimethyldichlorosilane and Schiff bases derived from amino acids. These complexes exhibited antibacterial activity, showing the potential of silane compounds in creating bioactive materials (Aminabhavi et al., 1985).

5. Surface Modification and Adhesion Studies

Chaudhury and Owen (1993) used hydrolyzed hexadecyltrichlorosilane, related to this compound, to study adhesion between polymer surfaces. This research provides valuable insights into the surface properties and interactions of modified polymers, relevant in material science and engineering (Chaudhury & Owen, 1993).

6. Functionalized Graphene for Fuel Cells

Wang et al. (2011) demonstrated the functionalization of graphene with poly(diallyldimethylammonium chloride) for use as metal-free electrocatalysts in fuel cells. This study highlights the potential of silane derivatives in enhancing the electrocatalytic activity of carbon-based materials (Wang et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

p-Tolyldimethylchlorosilane, with the chemical formula C9H13ClSi, is primarily used as a chemical intermediate . The primary targets of this compound are other silicon-containing compounds . It reacts with these compounds to form silicon-oxygen bonds, which are crucial in the creation of silicone polymers with desired properties .

Mode of Action

The interaction of this compound with its targets involves the formation of silicon-oxygen bonds . This process is fundamental in silicone chemistry and is key to the production of silicone polymers with specific characteristics. The resulting changes include the creation of new compounds with properties that are beneficial for various industrial applications.

Biochemical Pathways

It is known that the compound plays a significant role in silicone chemistry, contributing to the formation of silicone polymers . These polymers are used in a wide range of applications, from industrial manufacturing to healthcare products.

Pharmacokinetics

Pharmacokinetic studies are an essential part of drug discovery and development, providing insights into how a substance is absorbed and processed by the body . For this compound, as a chemical intermediate, these properties would be crucial in understanding its behavior in various industrial processes.

Result of Action

The primary result of this compound’s action is the formation of silicone polymers with desired properties . These polymers have a wide range of applications in various industries, including electronics, healthcare, and manufacturing. The molecular and cellular effects of this compound’s action are largely dependent on the specific application and the other compounds involved in the reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the safety data sheet for this compound indicates that it should be stored in a cool place and kept away from heat, open flames, and sparks . . These precautions suggest that the compound’s action and stability can be affected by temperature, exposure to fire, and environmental contamination.

Análisis Bioquímico

Biochemical Properties

p-Tolyldimethylchlorosilane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, often resulting in the formation of stable siloxane bonds. These interactions can alter the structure and function of the biomolecules, leading to changes in their biochemical properties. For example, this compound can react with hydroxyl groups on proteins, leading to the formation of silylated proteins that exhibit altered enzymatic activity and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, resulting in changes in gene expression that promote cell survival and adaptation to the chemical stress . Additionally, this compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to changes in their structure and function. This compound can bind to active sites of enzymes, inhibiting their activity and altering their catalytic properties . Additionally, this compound can induce post-translational modifications of proteins, such as silylation, which can affect protein stability, localization, and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be sensitive to moisture and can hydrolyze over time, leading to the formation of silanols and other degradation products . These degradation products can have different biochemical properties and may exhibit distinct effects on cellular function compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes . At high doses, this compound can induce toxic effects, including cellular damage, inflammation, and disruption of normal physiological functions . These adverse effects are often dose-dependent and can provide insights into the threshold levels for safe exposure to this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in lipid metabolism, resulting in alterations in lipid biosynthesis and degradation pathways . These changes can have significant effects on cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the bioavailability and activity of this compound within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting signals on proteins . Additionally, post-translational modifications, such as silylation, can influence the subcellular localization and activity of this compound . These localization patterns can have significant implications for its biochemical and cellular effects.

Propiedades

IUPAC Name |

chloro-dimethyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClSi/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMBOOWVJPCANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956678 | |

| Record name | Chloro(dimethyl)(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35239-30-6 | |

| Record name | Benzene, (chlorodimethylsilyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035239306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (chlorodimethylsilyl)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(dimethyl)(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyl(methylphenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.